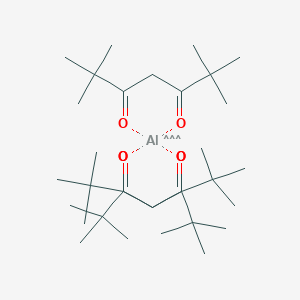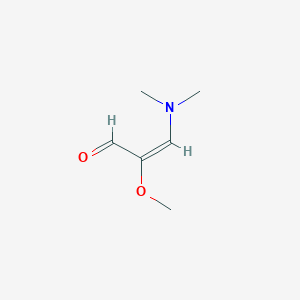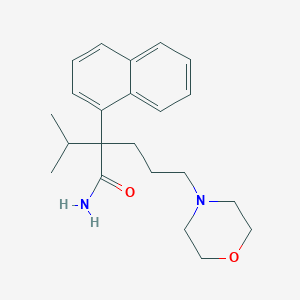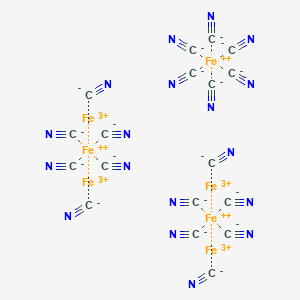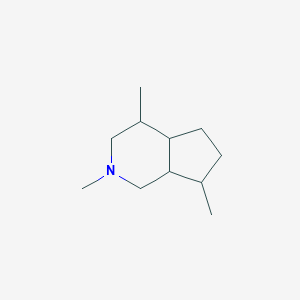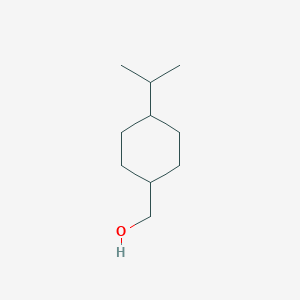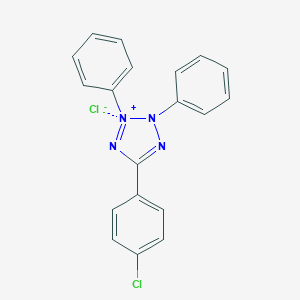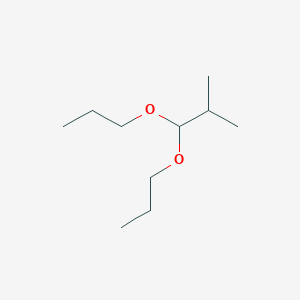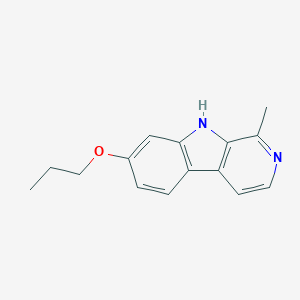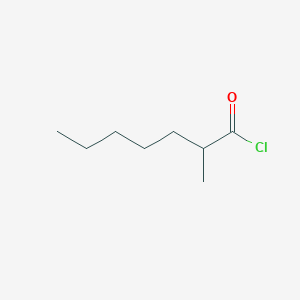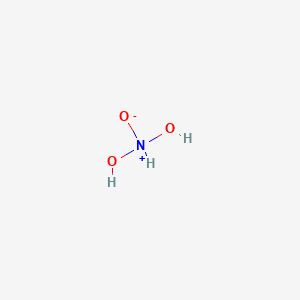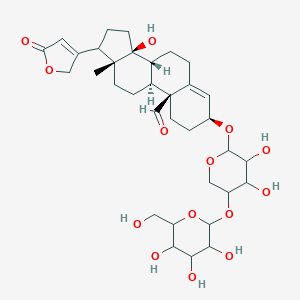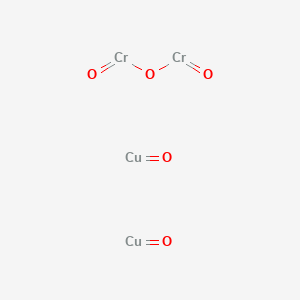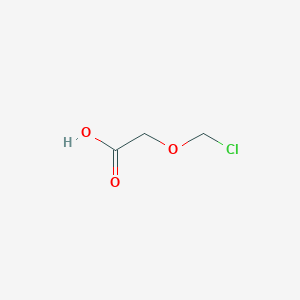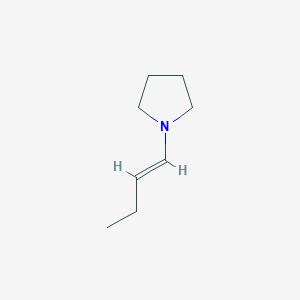
1-(1-Butenyl)pyrrolidine
Vue d'ensemble
Description
1-(1-Butenyl)pyrrolidine, also known as 1-Butenylpyrrolidine or N-Butenylpyrrolidine, is a chemical compound that belongs to the pyrrolidine family. It is a colorless, clear liquid with a mild odor and is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its various properties and potential applications.
Mécanisme D'action
The mechanism of action of 1-(1-Butenyl)pyrrolidine is not well understood. However, studies have suggested that it may act on the central nervous system by binding to specific receptors and modulating neurotransmitter release.
Effets Biochimiques Et Physiologiques
1-(1-Butenyl)pyrrolidine has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to have anticonvulsant properties, making it a potential treatment option for epilepsy. Additionally, it has been studied for its potential use as a chiral auxiliary in asymmetric synthesis reactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1-Butenyl)pyrrolidine in lab experiments is its simple synthesis method, which allows for easy and efficient production. Additionally, it has shown promising results in various scientific research areas. However, one limitation is the lack of understanding of its mechanism of action, which hinders further research in this area.
Orientations Futures
There are several future directions for research on 1-(1-Butenyl)pyrrolidine. One potential area of investigation is its potential use as a chiral auxiliary in asymmetric synthesis reactions. Additionally, further studies are needed to understand its mechanism of action and potential therapeutic applications. Lastly, research could focus on the development of new derivatives of 1-(1-Butenyl)pyrrolidine with improved properties and applications.
Applications De Recherche Scientifique
1-(1-Butenyl)pyrrolidine has shown potential in various scientific research areas. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use as a chiral auxiliary in asymmetric synthesis reactions.
Propriétés
Numéro CAS |
13937-89-8 |
|---|---|
Nom du produit |
1-(1-Butenyl)pyrrolidine |
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
1-[(E)-but-1-enyl]pyrrolidine |
InChI |
InChI=1S/C8H15N/c1-2-3-6-9-7-4-5-8-9/h3,6H,2,4-5,7-8H2,1H3/b6-3+ |
Clé InChI |
GQCQSPFOXSSUEG-ZZXKWVIFSA-N |
SMILES isomérique |
CC/C=C/N1CCCC1 |
SMILES |
CCC=CN1CCCC1 |
SMILES canonique |
CCC=CN1CCCC1 |
Autres numéros CAS |
13937-89-8 |
Synonymes |
1-(1-Butenyl)pyrrolidine |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

